molecular formula C18H23NO3 B2730908 N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 505060-73-1

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No. B2730908
CAS RN: 505060-73-1
M. Wt: 301.386
InChI Key: VPQQKWWSZVFVHQ-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic compound. It is derived from the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured in bioactive natural products and drug candidates .


Synthesis Analysis

The synthesis of such compounds often involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of this compound is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The carbon skeleton of this compound is a bicyclo[2.2.1]heptane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often include a sequential Diels Alder reaction/rearrangement sequence . The outcome of the rearrangement depends on the substitution pattern of the dienes .

Scientific Research Applications

Serotonin Receptor Antagonism

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is studied for its potent and selective antagonistic effects on serotonin (5-HT) receptors. Specifically, it has been shown to abolish the inhibitory actions of serotonin and related compounds on neuronal firing in the dorsal raphe nucleus, indicating its potential as a 5-HT1A receptor antagonist. This property suggests its application in neurological research, particularly in understanding serotonin's role in mood regulation and anxiety disorders (Craven, Grahame-Smith, & Newberry, 1994).

Kinase Inhibition for Cancer Therapy

Another application is in the development of selective kinase inhibitors for cancer therapy. Derivatives of this compound have been identified as potent and selective inhibitors of the Met kinase family. These inhibitors have demonstrated efficacy in tumor growth inhibition in preclinical models, making them promising candidates for targeted cancer therapies. The derivative BMS-777607, for instance, has advanced into clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Diuretic Properties for Hypertension Treatment

Research into polymorphic modifications of compounds structurally related to this compound has revealed strong diuretic properties. These findings support their potential use as novel remedies for hypertension, offering a new avenue for the treatment of high blood pressure (Shishkina et al., 2018).

Cytotoxicity and Cancer Research

Derivatives of this compound have also been synthesized and evaluated for their cytotoxic activity against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the growing body of research on novel anticancer agents, providing insights into their potential therapeutic applications (Hassan, Hafez, & Osman, 2014).

PET Imaging of Serotonin Receptors

The compound has been utilized in PET imaging studies to investigate serotonin 1A receptors in humans. Its derivative, 18F-Mefway, compared to 18F-FCWAY, offers a novel tool for quantifying 5-HT1A receptors, providing valuable insights into neurological disorders and the efficacy of psychiatric treatments. Despite showing lower distribution volume ratios (DVR) and greater overestimation bias in certain analyses, 18F-Mefway's resistance to in vivo defluorination makes it a promising candidate for further development in receptor imaging (Choi et al., 2015).

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis , suggesting potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-16(2)17(3)9-10-18(16,11-14(17)20)15(21)19-12-5-7-13(22-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQQKWWSZVFVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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